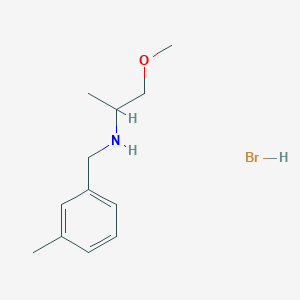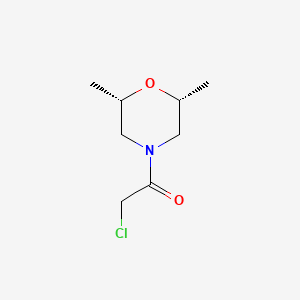
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine: is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloroacetyl group at the 4-position and two methyl groups at the 2- and 6-positions of the morpholine ring
准备方法
The synthesis of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and minimizing waste.
化学反应分析
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloroacetyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex chemical structures.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of action of target proteins.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways and result in various biological effects. The compound’s ability to modulate protein function and signaling pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
相似化合物的比较
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine can be compared with other similar compounds, such as:
cis-4-(Bromoacetyl)-2,6-dimethylmorpholine: Similar to the chloroacetyl derivative, but with a bromoacetyl group. It may exhibit different reactivity and biological activity due to the presence of the bromine atom.
cis-4-(Fluoroacetyl)-2,6-dimethylmorpholine: Contains a fluoroacetyl group instead of a chloroacetyl group. The fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
cis-4-(Acetyl)-2,6-dimethylmorpholine: Lacks the halogen atom in the acetyl group. This compound may have different reactivity and biological effects compared to its halogenated counterparts.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroacetyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-chloro-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)
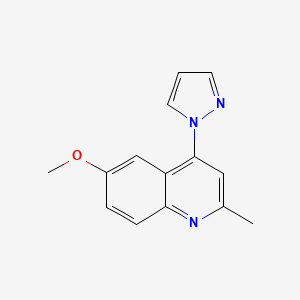
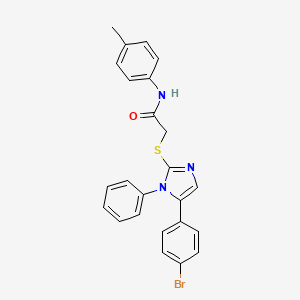
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)
![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2789938.png)
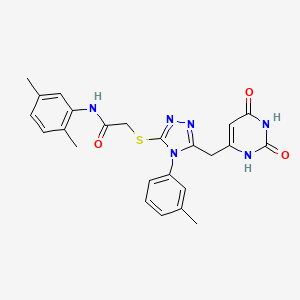

![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2789945.png)


![7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2789948.png)
